3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a piperidine ring, a thiazolidinone ring, and various functional groups
Properties
Molecular Formula |
C21H26N2O4S2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N2O4S2/c1-27-17-8-3-2-6-15(17)14-18-20(26)23(21(28)29-18)12-9-19(25)22-11-5-4-7-16(22)10-13-24/h2-3,6,8,14,16,24H,4-5,7,9-13H2,1H3/b18-14- |
InChI Key |
HZKGJOFQEPQYBA-JXAWBTAJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of piperidine derivatives with thiazolidinone precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a thiazolidine ring, a piperidine moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 402.57 g/mol. This compound is of interest in medicinal chemistry because of its potential therapeutic applications.
Structural Features and Synthesis
The structural complexity of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one arises from the combination of piperidine and methoxyphenyl groups, which may lead to enhanced biological activity compared to simpler thiazolidinones. The synthesis of this compound can be achieved through multi-step synthetic pathways.
Potential Biological Activities
Research suggests that 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one may exhibit various biological activities. Interaction studies could focus on its binding affinity to biological targets.
Related Compounds and Activities
Several compounds share structural features with 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one. The table below shows some examples of related compounds, their structural features, and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylthiazolidine-2,4-dione | Thiazolidine core | Antidiabetic effects |
| 4-Thiazolidinone derivatives | Varying substituents on thiazolidine | Antimicrobial properties |
| 2-Thioxo-1,3-thiazolidin-4-one | Basic thiazolidine structure | Anticancer activity |
Mechanism of Action
The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and thiazolidinone derivatives, such as:
- 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one .
Uniqueness
The uniqueness of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 403.57 g/mol. The structure features a thiazolidine ring, a piperidyl moiety, and a methoxyphenyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.57 g/mol |
| IUPAC Name | 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one |
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thiazolidinone structure allows for selective binding to these targets, modulating their activity and leading to various therapeutic effects.
Biological Activities
Research indicates that 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For example, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Antioxidant Activity : The presence of the thioxo group may contribute to antioxidant effects by scavenging free radicals and reducing oxidative stress.
Synthesis
The synthesis of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves multi-step synthetic pathways that typically include:
- Preparation of Piperidyl Moiety : Cyclization reactions involving 1,2-diamine derivatives.
- Formation of Thiazolidine Ring : Reaction of thiols with carbonyl compounds under acidic conditions.
These synthetic routes are crucial for obtaining the desired compound with high purity and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
